molecular formula C14H22O B14396465 2-(Octa-2,7-dien-1-YL)cyclohexan-1-one CAS No. 87751-68-6

2-(Octa-2,7-dien-1-YL)cyclohexan-1-one

Cat. No.: B14396465
CAS No.: 87751-68-6
M. Wt: 206.32 g/mol
InChI Key: GOVSDTACYXDECV-UHFFFAOYSA-N
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Description

2-(Octa-2,7-dien-1-yl)cyclohexan-1-one is an organic compound with a molecular formula of C14H22O It is a derivative of cyclohexanone, featuring an octadienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octa-2,7-dien-1-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with an appropriate octadienyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, forming an enolate intermediate. This intermediate then undergoes nucleophilic substitution with the octadienyl halide to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of cyclohexanone with octadienyl precursors. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Octa-2,7-dien-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The octadienyl side chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Octa-2,7-dien-1-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Octa-2,7-dien-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    2-Cyclohexen-1-one: An enone with a double bond in the cyclohexane ring.

    2-(1-Cyclohexenyl)cyclohexanone: A related compound with a cyclohexenyl side chain.

Uniqueness

2-(Octa-2,7-dien-1-yl)cyclohexan-1-one is unique due to its extended octadienyl side chain, which imparts distinct chemical and physical properties

Properties

CAS No.

87751-68-6

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-octa-2,7-dienylcyclohexan-1-one

InChI

InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h2,6-7,13H,1,3-5,8-12H2

InChI Key

GOVSDTACYXDECV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CCC1CCCCC1=O

Origin of Product

United States

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